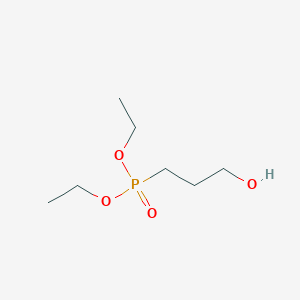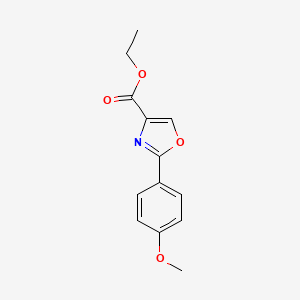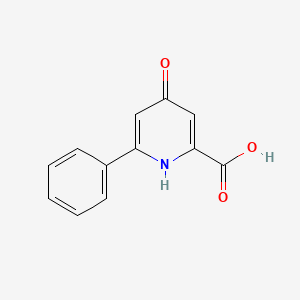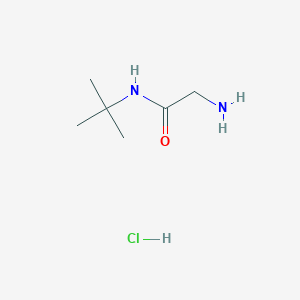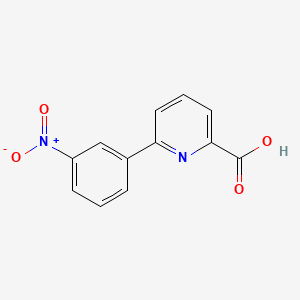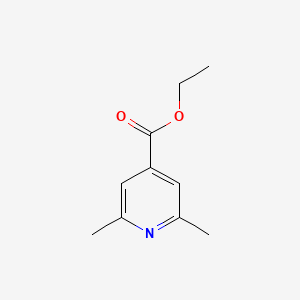
Ethyl 2,6-dimethylisonicotinate
Vue d'ensemble
Description
Ethyl 2,6-dimethylisonicotinate is a chemical compound with the molecular formula C10H13NO2 . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of Ethyl 2,6-dimethylisonicotinate includes a total of 26 bonds, which comprises 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .Physical And Chemical Properties Analysis
Ethyl 2,6-dimethylisonicotinate has a molecular weight of 179.22 g/mol . The compound should be stored sealed in a dry environment at 2-8°C . Unfortunately, the search results do not provide additional physical and chemical properties such as melting point, boiling point, or solubility.Applications De Recherche Scientifique
Novel Synthesis Techniques
Ethyl 2,6-dimethylisonicotinate plays a role in novel synthesis techniques. For instance, it is involved in the heteroaromatization of specific butanoates to create isonicotinates, which are further used to synthesize β-oxoalkanonitriles and other compounds like pyridyl aminopyrazoles and aminoisoxazoles (S. Riyadh, H. Al-Matar, M. H. Elnagdi, 2008).
Catalytic Processes
In catalytic processes, ethyl 2,6-dimethylisonicotinate is used in phosphine-catalyzed annulations to produce highly functionalized tetrahydropyridines. This application is significant in creating compounds with complete regioselectivity and excellent yields (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Transition Metal Mediated Reactions
This compound is also utilized in transition metal-mediated reactions, as seen in studies where 2,6-dimethyl-substituted anisoles are converted into related phenols through a reaction mediated by a TpMe2Ir(III) complex (P. Lara, M. Paneque, M. L. Poveda, V. Salazar, Laura L Santos, E. Carmona, 2006).
Molecular Imaging in Medicine
In the medical field, derivatives of Ethyl 2,6-dimethylisonicotinate are used in imaging for diseases like Alzheimer's. Compounds like [18F]FDDNP, derived from this class, are employed in positron emission tomography to study neurofibrillary tangles and amyloid plaques in living patients (K. Shoghi-Jadid, G. Small, E. Agdeppa, V. Kepe, L. Ercoli, P. Siddarth, S. Read, N. Satyamurthy, A. Petrič, Sung-Cheng Huang, J. Barrio, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2,6-dimethylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)11-8(3)6-9/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKOOYGGHKWWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482098 | |
| Record name | Ethyl 2,6-dimethylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dimethylisonicotinate | |
CAS RN |
39965-80-5 | |
| Record name | Ethyl 2,6-dimethylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



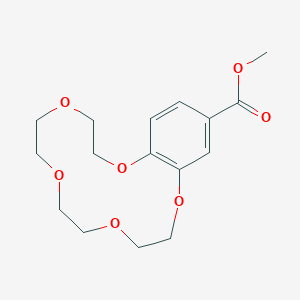


![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)
![2H-Pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B1601364.png)


